![molecular formula C11H12F3N B8271374 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine CAS No. 778-16-5](/img/structure/B8271374.png)
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
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Overview
Description
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is a chemical compound with the molecular formula C11H12F3N It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves the reaction of 4-trifluoromethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysis can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lysine demethylase 1 (LSD1).
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, leading to its inactivation. This inhibition can result in changes in gene expression and cellular differentiation, which are crucial in its potential anticancer effects .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog without the trifluoromethylbenzyl group.
1-(4-Methylbenzyl)cyclopropylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Chlorobenzyl)cyclopropylamine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of enzyme inhibitors and other biologically active molecules .
Properties
CAS No. |
778-16-5 |
---|---|
Molecular Formula |
C11H12F3N |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10/h1-4H,5-7,15H2 |
InChI Key |
NDTYOBBFEXGTHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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